molecular formula C9H16N4O B14063202 3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile CAS No. 713522-25-9

3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile

Cat. No.: B14063202
CAS No.: 713522-25-9
M. Wt: 196.25 g/mol
InChI Key: NJHGGPFPQGSEQH-UHFFFAOYSA-N
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Description

3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile is a chemical compound with the molecular formula C9H16N4O and a molecular weight of 196.25 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an aminoacetyl group and a propanenitrile group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile typically involves the reaction of piperazine with an appropriate nitrile compound under controlled conditions. The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and as a potential therapeutic agent.

    Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile can be compared with other similar compounds, such as:

  • 1-Piperazinepropanenitrile, 4-(2-aminoacetyl)-
  • 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile

These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior .

Properties

CAS No.

713522-25-9

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

3-[4-(2-aminoacetyl)piperazin-1-yl]propanenitrile

InChI

InChI=1S/C9H16N4O/c10-2-1-3-12-4-6-13(7-5-12)9(14)8-11/h1,3-8,11H2

InChI Key

NJHGGPFPQGSEQH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC#N)C(=O)CN

Origin of Product

United States

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